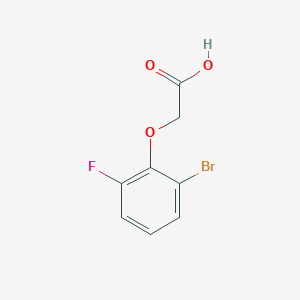
2-Brom-6-fluorphenoxyessigsäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-6-fluorophenoxyacetic acid is a chemical compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activity. This compound is characterized by the presence of bromine and fluorine atoms attached to a phenoxyacetic acid moiety, which imparts distinct chemical properties.
Wissenschaftliche Forschungsanwendungen
2-Bromo-6-fluorophenoxyacetic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
Mode of Action
, a type of cross-coupling reaction. This reaction involves the palladium-catalyzed formation of a carbon-carbon bond between the boron atom of an organoboron compound and a halogen atom (like bromine or fluorine) of another compound .
Biochemical Pathways
. This suggests that the compound could potentially affect a wide range of biochemical pathways depending on the specific context of its use.
Action Environment
The action, efficacy, and stability of 2-Bromo-6-fluorophenoxyacetic acid can be influenced by various environmental factors. For instance, the Suzuki-Miyaura coupling reaction it participates in is known to be exceptionally mild and tolerant of various functional groups . This suggests that the compound could potentially exhibit stable activity under a wide range of conditions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-fluorophenoxyacetic acid typically involves the use of o-fluorobenzonitrile as the initial raw material. The synthetic route includes several steps such as nitrification, nitroreduction, bromization, diazo-deamination, and hydrolysis . The reaction conditions are carefully controlled to ensure high purity and yield of the final product.
Industrial Production Methods
In industrial settings, the production of 2-Bromo-6-fluorophenoxyacetic acid involves similar synthetic routes but on a larger scale. The process is optimized to achieve high conversion rates and purity, with the final product often being a yellow powdery substance with a purity of 98.8% .
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-6-fluorophenoxyacetic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Reagents such as bromine, chlorine, and organometallic compounds are frequently used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in various halogenated derivatives .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Bromo-6-fluorobenzoic acid
- 2-Fluoro-6-bromobenzoic acid
- 2-Bromo-6-fluorophenylboronic acid MIDA ester
Uniqueness
2-Bromo-6-fluorophenoxyacetic acid is unique due to its specific combination of bromine and fluorine atoms attached to a phenoxyacetic acid moiety. This unique structure imparts distinct chemical properties and potential biological activities that differentiate it from other similar compounds .
Eigenschaften
IUPAC Name |
2-(2-bromo-6-fluorophenoxy)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO3/c9-5-2-1-3-6(10)8(5)13-4-7(11)12/h1-3H,4H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSWFWYLIUGUFHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)OCC(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














